molecular formula C17H23N3O B6205165 (2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one CAS No. 324531-27-3

(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one

Cat. No.: B6205165
CAS No.: 324531-27-3
M. Wt: 285.4
InChI Key:
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Description

The compound (2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one is a complex organic molecule featuring a piperidine ring, a phenyl group, and a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-(piperidin-1-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclohexanone Condensation: The hydrazone intermediate is then reacted with cyclohexanone under acidic or basic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or sodium acetate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors or batch processing techniques. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one:

    Medicinal Chemistry: The compound’s structure suggests it may interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.

    Biological Studies: It can be used as a probe to study the mechanisms of enzyme inhibition or receptor binding.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism of action for (2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one depends on its specific application. Generally, it may act by:

    Binding to Enzymes or Receptors: The compound’s structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity.

    Modulating Signal Transduction Pathways: By interacting with key proteins, the compound can influence cellular signaling pathways, affecting processes such as cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

(2Z)-2-{2-[4-(piperidin-1-yl)phenyl]hydrazin-1-ylidene}cyclohexan-1-one: can be compared with other compounds featuring piperidine or hydrazone moieties:

Conclusion

This compound: is a compound with significant potential in various fields of scientific research. Its synthesis involves straightforward chemical reactions, and it can undergo a variety of transformations, making it a versatile molecule for further study. Its unique structure and potential biological activities make it a valuable target for medicinal chemistry and other applications.

Properties

CAS No.

324531-27-3

Molecular Formula

C17H23N3O

Molecular Weight

285.4

Purity

95

Origin of Product

United States

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